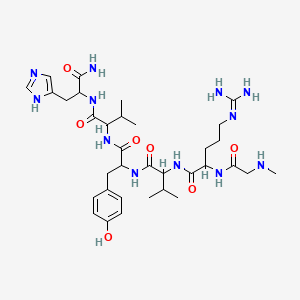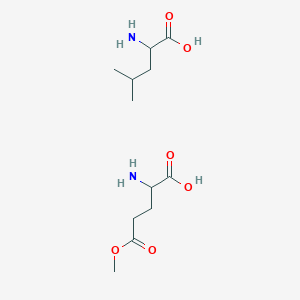
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 es un péptido sintético compuesto por una secuencia de aminoácidos. Este péptido destaca por su inclusión de ambas formas D y L de aminoácidos, lo que puede influir en su actividad biológica y estabilidad.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se activa y acopla a la cadena creciente utilizando reactivos como carbodiimidas o sales de uronio.
Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de Producción Industrial
En un entorno industrial, la producción de este péptido implicaría SPPS a gran escala con sintetizadores automatizados para garantizar la coherencia y la eficiencia. El proceso estaría optimizado para el rendimiento y la pureza, y a menudo implicaría cromatografía líquida de alta resolución (HPLC) para la purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esto puede ocurrir en los residuos de tirosina o histidina.
Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse.
Sustitución: Los residuos de aminoácidos pueden sustituirse para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Derivados de aminoácidos específicos y reactivos de acoplamiento.
Productos Principales
Los principales productos de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría conducir a la formación de sulfóxidos o ácidos sulfónicos, mientras que la reducción produciría tioles libres.
Aplicaciones Científicas De Investigación
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Investigado por sus interacciones con enzimas y receptores.
Medicina: Potenciales aplicaciones terapéuticas, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales y recubrimientos basados en péptidos.
Mecanismo De Acción
El mecanismo por el cual H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2 ejerce sus efectos depende de su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas. La estructura del péptido le permite unirse a estas dianas, potencialmente modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- H-DL-Ser-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
- H-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2
- H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-OH
Unicidad
H-Sar-DL-Arg-DL-Val-DL-Tyr-DL-Val-DL-His-NH2: es único debido a su secuencia específica y la inclusión de ambas formas D y L de aminoácidos. Esta configuración puede influir en su estabilidad, actividad biológica e interacciones con dianas moleculares, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C34H54N12O7 |
|---|---|
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanamide |
InChI |
InChI=1S/C34H54N12O7/c1-18(2)27(32(52)43-24(29(35)49)14-21-15-39-17-41-21)46-31(51)25(13-20-8-10-22(47)11-9-20)44-33(53)28(19(3)4)45-30(50)23(42-26(48)16-38-5)7-6-12-40-34(36)37/h8-11,15,17-19,23-25,27-28,38,47H,6-7,12-14,16H2,1-5H3,(H2,35,49)(H,39,41)(H,42,48)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H4,36,37,40) |
Clave InChI |
JZYGWEQFALQYNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

